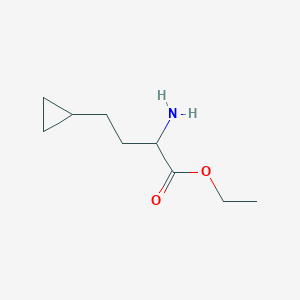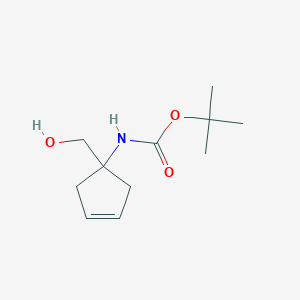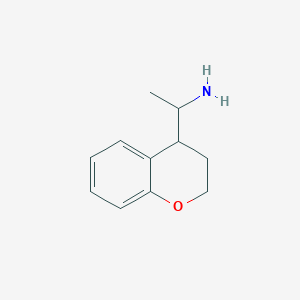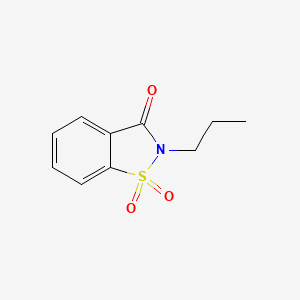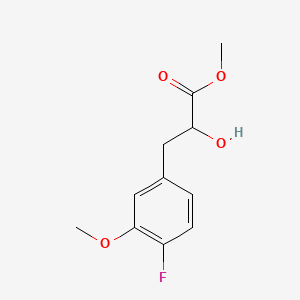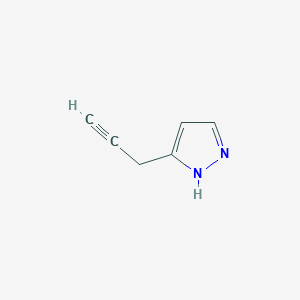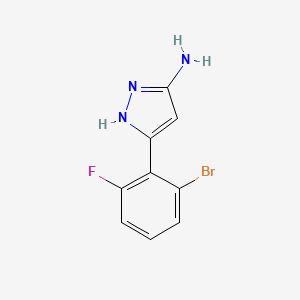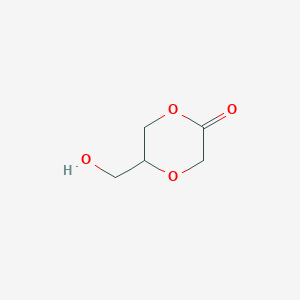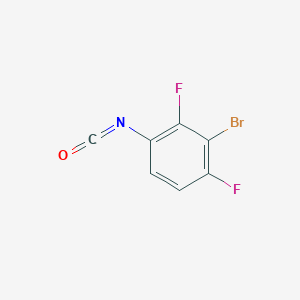![molecular formula C10H8F3NO2 B15318549 3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)
3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile is an organic compound characterized by the presence of a hydroxy group, a trifluoromethoxy-substituted phenyl ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route includes the trifluoromethoxylation of a suitable phenyl precursor, followed by subsequent reactions to introduce the hydroxy and nitrile groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of specialized reagents and catalysts to facilitate the trifluoromethoxylation reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The hydroxy and nitrile groups may also contribute to the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile
- 3-Hydroxy-3-[2-(trifluoromethoxy)phenyl]propanenitrile
- 3-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanenitrile
Uniqueness
3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile is unique due to the specific positioning of the trifluoromethoxy group on the phenyl ring, which can significantly influence its chemical and biological properties. This positional isomerism can lead to differences in reactivity, binding affinity, and overall effectiveness in various applications .
Propiedades
Fórmula molecular |
C10H8F3NO2 |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
3-hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6,9,15H,4H2 |
Clave InChI |
IRXZYJQKVRNNHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
